Lactose octaacetate

Carbohydrate crystallography Polymorph identification Quality control

Lactose octaacetate (CAS 6291-42-5) is the peracetylated lactose with all eight hydroxyl groups esterified. Unlike native lactose—a reducing sugar prone to Maillard reactions—this non-reducing derivative remains stable under degrading conditions. Its mp (83–85°C) and radiating needle crystals enable instant visual discrimination from cellobiose octaacetate (mp 191°C) and neolactose octaacetate. Functions as a 1,2-trans glycosyl donor for β-glycosides and serves as substrate for Rhodosporidium toruloides esterase for selective C-6 deacetylation. Ideal for glycoconjugate synthesis, artificial carbohydrate antigens, and QC by crystal morphology.

Molecular Formula C28H38O19
Molecular Weight 678.6 g/mol
CAS No. 6291-42-5
Cat. No. B1139677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose octaacetate
CAS6291-42-5
Synonyms4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranose 1,2,3,6-Tetraacetate;  β-Octaacetyllactose; _x000B_
Molecular FormulaC28H38O19
Molecular Weight678.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3
InChIKeyWOTQVEKSRLZRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactose Octaacetate (CAS 6291-42-5): Full Acetylation Derivative with Distinctive Crystallographic and Physicochemical Properties


Lactose octaacetate (CAS 6291-42-5), molecular formula C28H38O19, is a peracetylated derivative of the disaccharide lactose wherein all eight hydroxyl groups are esterified with acetyl moieties . This complete acetylation confers distinct physicochemical properties relative to native lactose, including increased lipophilicity (calculated LogP 1.58, ACD/LogP 2.71), elimination of reducing sugar behavior, and characteristic melting point of 83–85°C . The compound crystallizes as needles arranged in radiating clusters, a morphology that enables immediate visual discrimination from the well-formed stout prisms of its structural analog neolactose octaacetate [1].

Why Lactose Octaacetate Cannot Be Substituted by Sucrose Octaacetate, Cellobiose Octaacetate, or Native Lactose


Generic substitution of lactose octaacetate with other peracetylated disaccharides or with native lactose fails for multiple quantifiable reasons. Native lactose is a reducing sugar susceptible to Maillard reactions and glycosidic hydrolysis, whereas lactose octaacetate's fully blocked hydroxyl groups render it non-reducing and stable under conditions that degrade the parent compound . Among peracetylated disaccharides, lactose octaacetate differs fundamentally from cellobiose octaacetate: despite identical molecular weight (678.59 Da), cellobiose octaacetate melts at 191°C versus 83–85°C for lactose octaacetate, a 108°C differential that precludes direct substitution in thermal processing applications [1]. Furthermore, lactose octaacetate's β-1→4 galactosyl-glucose linkage confers distinct glycosylation behavior compared to the α-1→4 linkage of maltose octaacetate, affecting both stereochemical outcomes and reaction kinetics in synthetic applications [2].

Lactose Octaacetate Quantitative Evidence Guide: Comparator-Based Performance Data


Crystallographic Morphology: Needle Clusters vs. Stout Prisms in Neolactose Octaacetate

Lactose octaacetate crystallizes as needles arranged in radiating clusters, whereas neolactose octaacetate, a closely related isomeric octaacetate derived from the same synthetic pathway, forms well-defined stout prisms [1]. This morphological distinction is readily observable by the naked eye or under low-power microscopy, enabling immediate qualitative identification without analytical instrumentation.

Carbohydrate crystallography Polymorph identification Quality control

Regioselective Enzymatic Deacetylation: C-6 Position Specificity

The esterase from Rhodosporidium toruloides selectively hydrolyzes the acetate group at the C-6 position of peracetylated hexopyranoses, including lactose octaacetate, enabling regioselective monodeprotection without affecting other acetyl positions . This regioselectivity is distinct from acidic or basic hydrolysis, which non-selectively removes all acetyl groups.

Enzymatic synthesis Regioselective deprotection Carbohydrate chemistry

Comparative Glycosylation Reactivity: Lactose vs. Cellobiose vs. Maltose Octaacetates

Under identical SnCl4-catalyzed conditions at −10°C in dichloromethane, the 1,2-trans-octaacetates of lactose, cellobiose, and maltose all convert to β-glycosides of 8-ethoxycarbonyloctanol in good yield via 1,2-orthoacetate intermediates [1]. This demonstrates functional equivalence among the three disaccharide octaacetates in β-glycosylation reactions, meaning lactose octaacetate can substitute for cellobiose or maltose octaacetate as glycosyl donors when the stereochemical outcome is β-selective.

Glycosylation Synthetic carbohydrate chemistry Disaccharide octaacetate

Thermal Stability Differential: Melting Point Comparison with Cellobiose Octaacetate

Lactose octaacetate exhibits a melting point of 83–85°C, whereas its close structural analog cellobiose octaacetate (also C28H38O19, MW 678.59) melts at 191°C [1]. This 108°C differential—despite identical molecular formula and weight—reflects fundamental differences in crystal packing and intermolecular forces arising from the β-1→4 galactosyl-glucose (lactose) versus β-1→4 glucosyl-glucose (cellobiose) linkage.

Thermal analysis Physicochemical characterization Disaccharide derivatives

Bitterant Potency: Lactose Octaacetate as a Moderate Alternative to Denatonium Benzoate

Lactose octaacetate functions as a bitterant agent, historically used as a denaturant additive. However, its bitterness threshold is substantially higher (less potent) than denatonium benzoate, the most bitter compound known with a threshold of 0.05 ppm [1]. While quantitative bitterness threshold data for lactose octaacetate are not established in the retrieved literature, its classification as a moderate bitterant positions it for applications where extreme bitterness is undesirable or where carbohydrate-derived bitterants are preferred over synthetic quaternary ammonium compounds [2].

Bitterant Aversive agent Denaturant

Regulatory Classification: GRAS Status vs. Restricted Denatonium Use

Lactose octaacetate is a derivative of lactose, a milk-derived disaccharide, and is metabolically recognized. In contrast, denatonium benzoate, while effective as a bitterant, is a synthetic quaternary ammonium compound (structurally related to lidocaine) with restrictions on concentration in certain applications and is primarily used as an aversive agent in non-food industrial products [1]. Although lactose octaacetate's precise regulatory classification varies by jurisdiction, its carbohydrate origin generally aligns with food-grade acceptance frameworks, whereas denatonium is explicitly designated for denaturing and deterrent purposes .

Regulatory compliance Food additive GRAS

Lactose Octaacetate: Primary Research and Industrial Application Scenarios


Regioselective Synthesis of Partially Acetylated Lactose Intermediates via Enzymatic Deacetylation

Lactose octaacetate serves as a substrate for regioselective esterases, particularly that from Rhodosporidium toruloides, which selectively removes the C-6 acetate group to yield a heptaacetate intermediate [1]. This enzymatic approach provides access to partially protected lactose derivatives that are inaccessible through chemical hydrolysis, which would non-selectively cleave all acetyl groups. Such intermediates are valuable for the stepwise synthesis of complex glycoconjugates and oligosaccharides.

β-Glycosyl Donor for Carbohydrate Antigen Synthesis

Under SnCl4 catalysis at −10°C in dichloromethane, lactose octaacetate functions as an effective 1,2-trans glycosyl donor, producing β-glycosides of 8-ethoxycarbonyloctanol in good yield via 1,2-orthoacetate intermediates [1]. The resulting functionalized β-lactoside products have been specifically designed for conversion to artificial carbohydrate antigens. Lactose octaacetate performs equivalently to cellobiose and maltose octaacetates in this β-glycosylation application, enabling procurement decisions based on availability and cost.

Quality Control Reference Standard for Crystallographic Identification

The distinctive crystal morphology of lactose octaacetate—needles arranged in radiating clusters—provides a rapid qualitative identifier that distinguishes it from the well-formed stout prisms of neolactose octaacetate, an isomeric byproduct that may form during synthesis [1]. This visual discrimination, observable without specialized instrumentation, supports quality control protocols in manufacturing and synthetic chemistry laboratories where confirmation of the correct octaacetate product is required.

Carbohydrate-Derived Bitterant for Food-Grade and Pharmaceutical Aversive Applications

Lactose octaacetate functions as a moderate-intensity bitterant agent with a carbohydrate-based molecular framework, contrasting with the extreme potency and synthetic quaternary ammonium structure of denatonium benzoate [1]. While quantitative bitterness threshold data remain limited, its origin as a lactose derivative positions it for applications requiring a bitterant that is metabolically recognizable and potentially compliant with food-contact regulations where denatonium salts are prohibited or restricted .

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